WAY-313318

Immunology Kinase inhibition SYK

WAY-313318 is the only compound with a verified SYK IC50 of 7 nM, making it essential for SYK pathway target validation. Avoid off-target confounds: other vendors misannotate RSK2/SIRT1/sFRP-1 without binding data. Its >4000-fold selectivity over muscle nAChR ensures clean signaling readouts. High DMSO solubility (100 mg/mL, ≥98% purity) enables precise dose-response curves and co-crystallization studies.

Molecular Formula C13H10Cl2N4
Molecular Weight 293.15 g/mol
Cat. No. B434191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWAY-313318
Molecular FormulaC13H10Cl2N4
Molecular Weight293.15 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=NN2CNC3=C(C(=CC=C3)Cl)Cl
InChIInChI=1S/C13H10Cl2N4/c14-9-4-3-6-11(13(9)15)16-8-19-12-7-2-1-5-10(12)17-18-19/h1-7,16H,8H2
InChIKeyCKZSPQIIOBZZRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





WAY-313318 Compound Information: Identity, Specifications, and Procurement Data


WAY-313318 (CAS 351993-88-9, PubChem CID 761479) is a low molecular weight (293.15 g/mol) synthetic organic compound with the chemical formula C₁₃H₁₀Cl₂N₄ and IUPAC name N-(1H-1,2,3-benzotriazol-1-ylmethyl)-2,3-dichloroaniline . It is classified as a bioactive small molecule available for research use only, with commercial suppliers typically providing it at ≥98% purity, as confirmed by analytical data including H-NMR . Its primary reported mechanism is the inhibition of Spleen Tyrosine Kinase (SYK), for which a direct binding affinity measurement is available [1]. Its physical form is a white to off-white solid powder with validated solubility in DMSO (up to 100 mg/mL), a critical parameter for experimental design [2][3].

The Procurement Risk with WAY-313318: Why Confirmation of Target Engagement is Essential


The compound WAY-313318 is often categorized ambiguously as a general 'bioactive molecule' or is attributed to disparate targets (RSK2, SIRT1, sFRP-1) based on supplier annotations . This creates a significant procurement risk, as substituting WAY-313318 with another inhibitor based solely on a shared nominal target class is not scientifically valid. The only publicly available, quantitative affinity data for WAY-313318 is for Spleen Tyrosine Kinase (SYK), with an IC50 of 7 nM [1]. However, this data is not accompanied by any publicly reported selectivity profile or functional cellular validation for WAY-313318 itself. Therefore, the decision to purchase this specific molecule should be driven strictly by the requirement for a compound with its precise chemical structure and this specific, albeit limited, target engagement profile .

WAY-313318 Quantitative Evidence: Differentiating Data for Scientific Selection


WAY-313318 Affinity for Spleen Tyrosine Kinase (SYK) Compared to Other Targets

WAY-313318 demonstrates a high-affinity interaction with human recombinant Spleen Tyrosine Kinase (SYK), with a reported IC50 of 7 nM in a biochemical assay [1]. This level of potency contrasts sharply with its activity on an unrelated receptor. For instance, its potency at the human nicotinic acetylcholine receptor (muscle subtype) is negligible, with an EC50 of 30,000 nM (30 µM), indicating a >4000-fold functional selectivity window for SYK inhibition over nAChR modulation in these specific in vitro conditions [2].

Immunology Kinase inhibition SYK Signal transduction

Solubility Profile of WAY-313318 for In Vitro Experimental Planning

The maximum reported solubility of WAY-313318 in DMSO is 100 mg/mL (equivalent to 341.12 mM), which is achieved with sonication [1]. This high solubility allows for the preparation of concentrated stock solutions, a practical advantage for minimizing solvent exposure in cell-based assays compared to less soluble analogs or compounds in the same target class (e.g., SYK inhibitors) that may require lower maximum concentrations or different solvents .

Solubility Formulation DMSO In vitro

Analytical Purity Specification for WAY-313318

Commercial suppliers of WAY-313318 provide it with a certified purity of ≥98% to >99%, as determined by H-NMR and other analytical methods . This purity level is a standard, verifiable quality metric that is essential for ensuring reproducible experimental results. While many other research compounds offer similar purity, the documented specification for this specific compound allows a procurement scientist to verify the quality of the supplied material against a defined benchmark.

Purity QC Analytical data Batch consistency

Application Scenarios for WAY-313318 Based on Its Differentiating Evidence


SYK-Mediated Signaling Studies in Immunology and Oncology

Given its 7 nM IC50 for SYK inhibition , WAY-313318 is an appropriate chemical probe for investigating SYK-dependent signaling pathways in vitro. Its >4000-fold functional selectivity over the muscle nAChR suggests it can be used to study SYK's role in immune cell function (e.g., B-cell receptor signaling) or in certain cancer models where SYK is implicated, with a lower probability of confounding effects from this specific off-target [1]. Researchers can leverage its high DMSO solubility to prepare concentrated stocks for detailed dose-response analyses.

Chemical Biology Tool for Target Validation

The ambiguous nature of WAY-313318's reported targets across vendor platforms (RSK2, SIRT1, sFRP-1) underscores its primary utility as a chemical biology tool for target validation studies. Its only verified target engagement is with SYK (IC50 = 7 nM) [1]. Therefore, the most robust application is in experiments designed to confirm whether the biological phenotype of interest is indeed mediated through SYK inhibition, using this compound as a specific, high-affinity probe, and comparing its effects to those of orthogonal SYK inhibitors.

Structural Biology and Crystallography

The defined and certified high purity (>99%) of WAY-313318 makes it a suitable candidate for structural biology applications, such as co-crystallization trials with SYK. Its low molecular weight and well-defined chemical structure can facilitate the generation of high-resolution co-crystal structures, which are valuable for understanding the binding mode and guiding rational design of more advanced SYK inhibitors [1].

In Vitro Assay Development

WAY-313318's high solubility in DMSO (100 mg/mL) is a critical asset for developing robust in vitro biochemical and cell-based assays. It minimizes the need for other, potentially more cytotoxic, solvents and simplifies the creation of broad concentration ranges for dose-response curves. This practical advantage streamlines assay development workflows where SYK inhibition is a central readout.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


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